molecular formula C19H23N5O2 B6498811 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide CAS No. 952970-55-7

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide

Cat. No.: B6498811
CAS No.: 952970-55-7
M. Wt: 353.4 g/mol
InChI Key: SAZTVFIPOKWKBF-UHFFFAOYSA-N
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Description

The compound “3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has a molecular formula of C20H19ClN6O3 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate amines with 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in the presence of TEA . The mixture is refluxed for several hours, and the solvent is then evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at the 1-position and a 4-oxo group. It also has a propanamide moiety attached to the 3-position of the pyrazolo[3,4-d]pyrimidine ring, which is further substituted with a 4-methylphenyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 426.9 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. The compound also has a rotatable bond count of 3. The exact mass and the monoisotopic mass of the compound are both 426.1207162 g/mol. The topological polar surface area of the compound is 106 Ų .

Future Directions

The future directions for this compound could involve further exploration of its potential as an EGFR inhibitor, given the promising results seen with similar compounds . Further studies could also explore its safety profile and potential applications in other therapeutic areas.

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-5-7-14(8-6-13)22-16(25)9-10-23-12-20-17-15(18(23)26)11-21-24(17)19(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZTVFIPOKWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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